molecular formula C11H9BrMg B3067999 2-Methyl-1-naphthylmagnesium bromide CAS No. 21450-90-8

2-Methyl-1-naphthylmagnesium bromide

Cat. No. B3067999
CAS RN: 21450-90-8
M. Wt: 245.4 g/mol
InChI Key: LYRLLQRVTWRTAJ-UHFFFAOYSA-M
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Description

2-Methyl-1-naphthylmagnesium bromide is a chemical compound with the molecular formula C11H9BrMg . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of this compound typically involves a Grignard reaction . The exact synthesis process is not detailed in the available sources.


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Cc1ccc2ccccc2c1[Mg]Br . This indicates that the molecule consists of a 2-methyl-1-naphthyl group bonded to a magnesium bromide group.


Chemical Reactions Analysis

This compound is involved in Grignard reactions . The specific reactions it participates in are not detailed in the available sources.


Physical And Chemical Properties Analysis

This compound is a highly flammable liquid and vapor . It has a density of 0.921 g/mL at 25 °C . It is typically stored as a 0.25 M solution in tetrahydrofuran (THF) .

Scientific Research Applications

Asymmetric Synthesis

2-Methyl-1-naphthylmagnesium bromide has been utilized in the asymmetric synthesis of axially chiral ternaphthalenes. This is achieved through cross-coupling with dibromonaphthalenes in the presence of a chiral ferrocenylphosphine-nickel catalyst, leading to high enantiomeric excesses of the ternaphthalenes (Hayashi, Hayashizaki, & Ito, 1989).

Determining Absolute Configuration

The compound has been used in the stereoselective Grignard reaction for preparing enantiopure 2-hydroxy-2-(1-naphthyl)propionic acid. The absolute configuration of this compound was determined by the 1H NMR anisotropy method, highlighting its role in stereochemical analysis (Ichikawa et al., 1999).

Synthesis of Binaphthyls

1-Naphthylmagnesium bromide, a related compound, has been used in ligand-coupling reactions with homochiral sulfoxides to produce atropisomeric 1,1'-binaphthyls. This process involves stereoselective synthesis and has applications in creating specific chiral compounds (Baker et al., 1995).

Nucleophilic Aromatic Substitution

The compound has shown utility in nucleophilic aromatic substitution reactions. For instance, the treatment of 1-methoxy-2-nitronaphthalene with 1-naphthyl- and 2-methoxy-1-naphthylmagnesium bromide has facilitated the synthesis of 2-nitro-1,1'-binaphthyls (Hattori, Takeda, Yamabe, & Miyano, 2002).

Safety and Hazards

This compound is harmful if swallowed and may cause severe skin burns and eye damage . It may also cause respiratory irritation and is suspected of causing cancer . It reacts violently with water . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye/face protection, and storing it locked up .

Mechanism of Action

Target of Action

2-Methyl-1-naphthylmagnesium bromide is a type of Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard substrate in synthetic chemistry . They are widely used in the formation of carbon-carbon bonds . The primary targets of Grignard reagents are electrophilic carbon atoms located within carbonyl groups .

Mode of Action

The mode of action of this compound, like other Grignard reagents, involves a nucleophilic attack on the electrophilic carbon atom of the carbonyl group . This reaction results in the formation of a new carbon-carbon bond, effectively allowing the introduction of new carbon chains or functional groups onto the carbonyl-containing compound .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific reactants used in the reaction. These reactions can lead to significant changes in the molecular structure of the reactants, potentially affecting their biochemical properties and activities .

Pharmacokinetics

Like other grignard reagents, it is likely to be highly reactive and unstable in biological environments due to its reactivity with water and other nucleophiles .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond in the reactant molecule . This can lead to significant changes in the molecular structure of the reactant, potentially introducing new functional groups or altering existing ones . These changes can significantly affect the biochemical properties and activities of the reactant .

Action Environment

The action of this compound is highly dependent on the environmental conditions. It is typically used in anhydrous (water-free) conditions due to its high reactivity with water . It is also usually stored at low temperatures (2-8°C) to maintain its stability . The presence of other nucleophiles, oxidizing agents, or heat can also influence the reactivity and stability of this compound .

properties

IUPAC Name

magnesium;2-methyl-1H-naphthalen-1-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9.BrH.Mg/c1-9-6-7-10-4-2-3-5-11(10)8-9;;/h2-7H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRLLQRVTWRTAJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21450-90-8
Record name 21450-90-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-naphthylmagnesium bromide
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Reactant of Route 6
2-Methyl-1-naphthylmagnesium bromide

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